molecular formula C19H15N B15169072 2-(9-Methyl-9H-fluoren-9-YL)pyridine CAS No. 629624-83-5

2-(9-Methyl-9H-fluoren-9-YL)pyridine

Cat. No.: B15169072
CAS No.: 629624-83-5
M. Wt: 257.3 g/mol
InChI Key: DGRGEGVXEKKEAC-UHFFFAOYSA-N
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Description

2-(9-Methyl-9H-fluoren-9-YL)pyridine is a chemical compound that belongs to the class of organic compounds known as fluorenes. Fluorenes are characterized by their fused benzene and cyclopentene rings. This particular compound features a pyridine ring attached to the fluorene structure, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(9-Methyl-9H-fluoren-9-YL)pyridine typically involves the following steps:

  • Bromination: The starting material, 9-methyl-9H-fluorene, undergoes bromination to introduce a bromine atom at the desired position.

  • Formation of Pyridine Ring: The brominated compound is then reacted with pyridine derivatives under specific conditions to form the pyridine ring.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions that ensure high yield and purity. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(9-Methyl-9H-fluoren-9-YL)pyridine can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones can be formed.

  • Reduction Products: Alcohols and amines are common reduction products.

  • Substitution Products: Different halogenated and alkylated derivatives can be synthesized.

Scientific Research Applications

2-(9-Methyl-9H-fluoren-9-YL)pyridine has several applications in scientific research, including:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of biological systems and processes.

  • Industry: It is utilized in the production of materials and chemicals for various industrial applications.

Mechanism of Action

2-(9-Methyl-9H-fluoren-9-YL)pyridine is similar to other fluorene derivatives, such as 9-methyl-9H-fluorene and 9-fluorenylmethyl chloroformate. its unique structure and properties make it distinct in terms of reactivity and applications. The presence of the pyridine ring adds additional functionality and versatility to the compound.

Comparison with Similar Compounds

  • 9-Methyl-9H-fluorene

  • 9-Fluorenylmethyl chloroformate

  • 9-Methyl-9H-fluoren-2-ylamine

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Properties

CAS No.

629624-83-5

Molecular Formula

C19H15N

Molecular Weight

257.3 g/mol

IUPAC Name

2-(9-methylfluoren-9-yl)pyridine

InChI

InChI=1S/C19H15N/c1-19(18-12-6-7-13-20-18)16-10-4-2-8-14(16)15-9-3-5-11-17(15)19/h2-13H,1H3

InChI Key

DGRGEGVXEKKEAC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=N4

Origin of Product

United States

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